5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Overview
Description
5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydrazinyl group and a dimethylphenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable triazine precursor. One common method is the cyclization of hydrazine derivatives with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The triazine ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-1,2,4-triazine: Lacks the dimethylphenyl group, resulting in different chemical properties and reactivity.
5-Phenyl-3-hydrazinyl-1,2,4-triazine: Similar structure but with a phenyl group instead of a dimethylphenyl group, leading to variations in steric and electronic effects.
5-(3,4-Dimethylphenyl)-1,2,4-triazine:
Uniqueness
5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine is unique due to the combination of the hydrazinyl and dimethylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
[5-(3,4-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQWSOXRGLVXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=NC(=N2)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650893 | |
Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-87-7 | |
Record name | 5-(3,4-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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